molecular formula C13H23ClO4 B024136 (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester CAS No. 154026-94-5

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Cat. No. B024136
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-ZJUUUORDSA-N
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Description

“(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the CAS number 154026-94-5 . It has a molecular weight of 278.78 g/mol . The IUPAC name for this compound is "tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate" . This compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for this compound is “1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1” and the InChI key is "TXLXWCARAPIXGH-ZJUUUORDSA-N" . The canonical SMILES representation is “CC1(OC(CC(O1)CCl)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCCl)CC(=O)OC©©C)C" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.77 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

Scientific Research Applications

Synthesis and Reactivity

  • C,O-dialkylation of Meldrum's Acid: A study demonstrates the C,O-dialkylation product involving Meldrum's acid, leading to compounds such as 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. This process includes transformations via a retro-Diels-Alder elimination and further trapping by tert-butyl alcohol (Snyder et al., 2003).

Chemical Synthesis Methodologies

  • Stereoselective Synthesis: A novel method consisting of a four-step process from tert-butyl acrylate for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate and further chemical reactions (Toyota et al., 1996).
  • Atorvastatin Intermediate Synthesis: A new synthesis for a key intermediate of atorvastatin, an effective HMG-CoA reductase inhibitor, is described. This synthesis is based on the Henry reaction and subsequent transformations (Rádl, 2003).

Liquid Chromatographic Techniques

  • Chromatographic Separation: The study focuses on direct liquid chromatographic separation of enantiomers of a compound related to atorvastatin synthesis, highlighting the importance of chromatography in analyzing complex organic compounds (Mann et al., 1997).

Synthesis of Enantiopure Compounds

  • Building Blocks for Pharmaceutical Synthesis: The synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a useful building block for the preparation of hydroxypipecolate derivatives, is explored (Chaloin et al., 2008).

Synthesis and Polymerization

  • Ring-Opening Polymerization: The study demonstrates the free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane to produce specific polyesters, showcasing a method of creating complex polymer structures (Bailey et al., 1982).

Chemical Structure Analysis

  • Stereochemistry in Silicon–Carbon Compounds: Research on the stereochemistry of disilanylene-containing cyclic compounds reveals insights into the synthesis and reactions of specific stereoisomeric compounds, important in understanding the 3D structure of organic molecules (Naka et al., 2006).

Chemical Ionization and Dissociation

  • Conformational Effects in Gas-phase Cations: This study examines the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision induced dissociation, contributing to the understanding of conformational effects in molecular ions (Etinger et al., 1993).

Safety And Hazards

The safety information for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431508
Record name tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

CAS RN

154026-94-5
Record name tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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